molecular formula C16H16ClNO B221366 N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide

N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide

Cat. No. B221366
M. Wt: 273.75 g/mol
InChI Key: FNRVWTYOHUZORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the acetanilide family, which are known for their analgesic and anti-inflammatory properties. However, CMA has been found to have unique properties that make it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in a variety of physiological processes, including pain sensation, inflammation, and cancer cell growth. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to interact with the endocannabinoid system in a way that leads to the modulation of these processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its relative ease of synthesis and low toxicity profile. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one limitation of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, and to determine its potential use in the treatment of pain, inflammation, and cancer. Finally, additional studies are needed to investigate the safety and efficacy of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide in humans.

Synthesis Methods

N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylphenylacetic acid in the presence of a base, followed by the addition of an amine to form the final product. The synthesis of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been studied for a variety of research applications, including its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic effects in animal models, and has been shown to reduce inflammation in a variety of experimental settings. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.

properties

Product Name

N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO/c1-12-6-2-3-7-13(12)10-16(19)18-11-14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

FNRVWTYOHUZORE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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